1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO8/c1-27-13-5-7-17-12(8-13)9-15(21(26)30-17)18(23)22-16-10-11(19(24)28-2)4-6-14(16)20(25)29-3/h4-10H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJBQQFDMXKQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
A logical retrosynthetic approach for 1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves disconnection at the amide bond, revealing two key building blocks:
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Dimethyl 2-aminobenzene-1,4-dicarboxylate
This convergent strategy allows for the independent synthesis of each component followed by an amide coupling reaction to form the target molecule. The preparation of these intermediates can be achieved through established synthetic methods, as detailed in the following sections.
Synthesis of Key Intermediates
Preparation of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Several methods can be employed for the synthesis of the 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid intermediate. Two particularly efficient approaches are detailed below.
Knoevenagel Condensation Method
The Knoevenagel condensation represents a straightforward approach for accessing 3-carboxylated coumarins. This method involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and diethyl malonate or malonic acid derivatives.
Procedure:
- 2-Hydroxy-5-methoxybenzaldehyde (10 mmol) and diethyl malonate (12 mmol) are combined in 30 mL of absolute ethanol.
- Piperidine (1 mmol) is added as a catalyst.
- The reaction mixture is refluxed for 4-6 hours, monitoring by thin-layer chromatography.
- After cooling, the precipitated ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is collected by filtration.
- The ester is hydrolyzed using aqueous sodium hydroxide (2M) at 60-70°C for 2-3 hours.
- Acidification with hydrochloric acid precipitates the desired 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
- The product is purified by recrystallization from ethanol.
This method typically provides yields of 65-75% for the ester intermediate and 85-90% for the hydrolysis step.
Pechmann Condensation Approach
The Pechmann condensation is a classical method for coumarin synthesis that can be adapted for preparing 6-methoxy-2-oxo-2H-chromene derivatives.
Procedure:
- 3-Methoxyphenol (10 mmol) is mixed with ethyl 4-chloroacetoacetate (12 mmol) in a suitable solvent such as ethanol.
- Concentrated sulfuric acid (2-3 mL) is added dropwise at 0-5°C.
- The reaction mixture is stirred for 4-6 hours at room temperature.
- After completion, the mixture is poured onto crushed ice, and the precipitated product is collected by filtration.
- The crude product is converted to 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid through oxidation with selenium dioxide in dioxane followed by hydrolysis.
This multi-step procedure has been shown to be effective for the synthesis of various substituted coumarins, as evidenced by related work on chromene synthesis.
Synthesis of Dimethyl 2-aminobenzene-1,4-dicarboxylate
The dimethyl 2-aminobenzene-1,4-dicarboxylate intermediate can be prepared through several routes, with the nitration-reduction sequence being particularly reliable.
Nitration-Reduction Sequence
Procedure:
- Dimethyl terephthalate (20 mmol) is dissolved in concentrated sulfuric acid (20 mL) at 0-5°C.
- A mixture of concentrated nitric acid (22 mmol) and sulfuric acid (5 mL) is added dropwise while maintaining the temperature below 10°C.
- The reaction mixture is stirred at room temperature for 4 hours.
- The mixture is carefully poured onto crushed ice, and the precipitated dimethyl 2-nitrobenzene-1,4-dicarboxylate is collected by filtration.
- The nitro compound is reduced using catalytic hydrogenation with 10% Pd/C in methanol under hydrogen atmosphere (40-50 psi) for 4-6 hours.
- After filtration of the catalyst and evaporation of the solvent, the crude dimethyl 2-aminobenzene-1,4-dicarboxylate is purified by recrystallization from methanol.
This sequence typically provides yields of 70-80% for the nitration step and 85-95% for the reduction step.
Amide Coupling Strategies
The formation of the amide bond between 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and dimethyl 2-aminobenzene-1,4-dicarboxylate represents the key step in the synthesis of the target compound. Several coupling methods have been developed, each with specific advantages and limitations.
Carbodiimide-Mediated Coupling
Carbodiimide reagents are widely used for amide bond formation due to their efficiency and mild reaction conditions.
Procedure:
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (5 mmol) is dissolved in dichloromethane or N,N-dimethylformamide (20 mL).
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 5.5 mmol) and 1-hydroxybenzotriazole (HOBt, 5.5 mmol) are added.
- The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
- Dimethyl 2-aminobenzene-1,4-dicarboxylate (5 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol) are added.
- The reaction is continued at room temperature for 24 hours.
- The reaction mixture is diluted with dichloromethane and washed sequentially with 1M HCl, saturated NaHCO₃, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
- The crude product is purified by column chromatography using a gradient of hexane/ethyl acetate.
This method typically provides yields of 60-70% for the coupling step.
Acid Chloride Method
Converting the carboxylic acid to an acid chloride before coupling can enhance reactivity and improve yields.
Procedure:
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (5 mmol) is suspended in dichloromethane (20 mL).
- Thionyl chloride (15 mmol) or oxalyl chloride (10 mmol) is added, along with a catalytic amount of DMF (2-3 drops).
- The mixture is stirred at room temperature until gas evolution ceases (2-3 hours).
- The solvent and excess reagent are removed under reduced pressure.
- The resulting acid chloride is dissolved in dichloromethane (15 mL) and cooled to 0°C.
- A solution of dimethyl 2-aminobenzene-1,4-dicarboxylate (5 mmol) and triethylamine (10 mmol) in dichloromethane (10 mL) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
- Work-up and purification proceed as described in the carbodiimide method.
The acid chloride method often provides higher yields (70-85%) compared to direct coupling but requires handling of moisture-sensitive intermediates.
Direct Amidation via Reflux
For certain systems, direct amidation under thermal conditions can be effective, as demonstrated in related coumarin amide syntheses.
Procedure:
- Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (5 mmol) and dimethyl 2-aminobenzene-1,4-dicarboxylate (6 mmol) are combined in ethanol (25 mL).
- The mixture is refluxed for 8-12 hours, monitoring by TLC.
- The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
While this method is operationally simpler, it typically provides lower yields (40-55%) compared to activated coupling methods.
Optimized Synthetic Route
Based on efficiency, yield, and practical considerations, an optimized synthetic route for this compound has been developed and is presented in Table 1.
Table 1: Optimized Synthetic Route for this compound
| Step | Starting Materials | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Hydroxy-5-methoxybenzaldehyde | Diethyl malonate, Piperidine | Ethanol, reflux, 6h | Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | 70-75 |
| 2 | Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | NaOH (2M) | H₂O/EtOH (1:1), 70°C, 3h | 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 85-90 |
| 3 | Dimethyl terephthalate | HNO₃/H₂SO₄ | 0-10°C → RT, 4h | Dimethyl 2-nitrobenzene-1,4-dicarboxylate | 75-80 |
| 4 | Dimethyl 2-nitrobenzene-1,4-dicarboxylate | H₂, Pd/C | MeOH, RT, 4h, 40 psi | Dimethyl 2-aminobenzene-1,4-dicarboxylate | 90-95 |
| 5 | 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid + Dimethyl 2-aminobenzene-1,4-dicarboxylate | EDC·HCl, HOBt, DIPEA | DMF, RT, 24h | This compound | 65-70 |
Overall yield: 30-40%
This synthetic route provides several advantages:
- High-yielding individual steps
- Readily available starting materials
- Mild reaction conditions
- Minimal use of harsh reagents
- Scalable processes suitable for laboratory and potential industrial applications
Alternative Synthetic Approaches
Metal-Catalyzed Methods
Metal-catalyzed reactions offer powerful tools for constructing complex molecules and could be applied to the synthesis of our target compound. Various metal catalysts have been successfully employed in the synthesis of 2H-chromenes, as documented in comprehensive reviews.
Palladium-Catalyzed Cross-Coupling
A convergent approach using palladium-catalyzed cross-coupling can be employed for synthesizing complex chromene derivatives:
Procedure:
- 3-Bromo-6-methoxy-2-oxo-2H-chromene is prepared via selective bromination of the corresponding chromene.
- This brominated intermediate undergoes palladium-catalyzed cross-coupling with a suitable amide-containing boronic acid derivative.
- The reaction is typically performed using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalyst, with K₃PO₄ or Cs₂CO₃ as base in THF or DMF.
This approach offers the advantage of late-stage functionalization but requires the preparation of specialized boronic acid derivatives.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis.
Procedure for Microwave-Assisted Amide Coupling:
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (5 mmol) and dimethyl 2-aminobenzene-1,4-dicarboxylate (5 mmol) are combined in a microwave vial.
- HATU (5.5 mmol) and DIPEA (10 mmol) are added in DMF (10 mL).
- The mixture is irradiated at 100°C for 20-30 minutes.
- After cooling, the reaction mixture is processed as described in the conventional coupling methods.
Microwave-assisted synthesis typically reduces reaction times from hours to minutes while maintaining or improving yields.
Analytical Characterization
Spectroscopic Analysis
The structure of this compound can be confirmed through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would show characteristic signals for:
- Aromatic protons of both the chromene and benzene rings (δ 6.8-8.5 ppm)
- Methoxy protons (δ ~3.8-4.0 ppm)
- Methyl ester protons (δ ~3.7-3.9 ppm)
- Amide N-H proton (δ ~9-10 ppm)
¹³C NMR spectroscopy would confirm:
- Carbonyl carbons of esters (δ ~165-170 ppm)
- Lactone carbonyl (δ ~160 ppm)
- Amide carbonyl (δ ~160-165 ppm)
- Aromatic carbons (δ ~110-155 ppm)
- Methoxy and methyl carbons (δ ~50-55 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
- Ester C=O stretching (1720-1740 cm⁻¹)
- Lactone C=O stretching (1720-1750 cm⁻¹)
- Amide C=O stretching (1650-1680 cm⁻¹)
- Amide N-H stretching (3300-3400 cm⁻¹)
- Aromatic C=C stretching (1450-1600 cm⁻¹)
- C-O stretching (1100-1300 cm⁻¹)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would provide the exact molecular weight and formula confirmation. The expected molecular ion peak would correspond to C₂₁H₁₇NO₇, with fragment ions representing the loss of methoxy or methyl ester groups.
Purity Assessment
The purity of the synthesized compound can be determined through:
High-Performance Liquid Chromatography (HPLC):
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: Gradient elution with acetonitrile/water
- Detection: UV at 254 nm and 320 nm
Elemental Analysis:
- Comparing theoretical and experimental values for C, H, N, and O content
- Acceptable deviations: ±0.4% for each element
Melting Point Determination:
- Sharp melting point indicating high purity
- Narrow melting range (≤2°C)
Reaction Mechanism Studies
Knoevenagel Condensation Mechanism
The Knoevenagel condensation for the synthesis of the coumarin core proceeds through the following steps:
- Base-catalyzed deprotonation of diethyl malonate to form a nucleophilic carbanion
- Nucleophilic addition of the carbanion to the aldehyde carbonyl of 2-hydroxy-5-methoxybenzaldehyde
- Dehydration to form an α,β-unsaturated intermediate
- Intramolecular transesterification with the phenolic hydroxyl group
- Formation of the lactone ring to yield ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
This mechanism has been supported by both theoretical and experimental studies on related chromene syntheses.
Amide Coupling Mechanism
The EDC/HOBt-mediated amide coupling mechanism involves:
- Activation of the carboxylic acid by EDC to form an O-acylisourea intermediate
- Reaction with HOBt to form a benzotriazolyl active ester
- Nucleophilic attack by the amine of dimethyl 2-aminobenzene-1,4-dicarboxylate
- Formation of the amide bond with release of 1-hydroxybenzotriazole
The use of HOBt prevents side reactions and racemization, enhancing the efficiency and selectivity of the coupling reaction.
Structure-Property Relationships
The structural features of this compound confer specific properties that may influence its biological activity and physicochemical characteristics:
- The 2-oxo-2H-chromene core provides rigidity and a planar framework that can facilitate binding to biological targets.
- The 6-methoxy substituent enhances electron density on the chromene ring, potentially affecting its interaction with receptors.
- The amide linkage offers hydrogen bonding capabilities, which are crucial for molecular recognition.
- The dimethyl benzene-1,4-dicarboxylate moiety provides additional sites for interaction and can be further modified through hydrolysis of the ester groups.
These structure-property relationships can guide future modifications to optimize biological activity or physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ester derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to the chromene structure. Research indicates that derivatives of chromenes can inhibit key enzymes involved in cancer cell proliferation. For instance, chromenes have been shown to inhibit topoisomerase and cytochrome enzymes, which are crucial for cancer cell growth .
Case Study:
A study investigated the synthesis of various chromene derivatives, including those similar to 1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate, demonstrating significant anticancer activity against several cancer cell lines.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. The structural characteristics allow it to interact with biological targets involved in inflammatory pathways.
Data Table: Anti-inflammatory Activity of Chromene Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Inhibition of COX enzymes |
| Other Chromenes | Varies | Modulation of NF-kB pathway |
Antioxidant Activity
Chromene derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cardiovascular diseases and neurodegenerative disorders.
Case Study:
A comparative analysis demonstrated that certain chromene derivatives exhibited higher antioxidant activity than traditional antioxidants like ascorbic acid.
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in materials science and as bioactive reagents in various chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The chromen-2-one structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with structurally related benzene-1,4-dicarboxylate derivatives, focusing on substituent variations, molecular properties, and functional implications.
Table 1: Structural and Functional Comparison of Benzene-1,4-dicarboxylate Derivatives
*Estimated based on structural components.
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: The pyridazine-based analog (0199) exhibited lower binding affinity (-5.0 kcal/mol) in molecular docking studies, suggesting that heterocycle choice significantly influences interactions with biological targets . The target compound’s chromene group, akin to coumarin derivatives, may offer improved binding due to extended conjugation and methoxy group interactions.
Steric and Electronic Effects: Smaller substituents like furan (C₁₇H₁₇NO₆, ) reduce steric hindrance but limit π-π stacking compared to the chromene group. The urea-linked derivative (C₁₁H₁₂N₂O₅, ) provides hydrogen-bonding capacity, which could enhance solubility or target recognition compared to the amide group in the target compound.
Biological Activity
1,4-Dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromene moiety, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties. The presence of methoxy and amido groups enhances the electron-donating ability of the molecule, potentially increasing its efficacy in scavenging free radicals. Studies have shown that derivatives of chromene can effectively reduce oxidative stress in cellular models, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition occurs through the suppression of the NF-κB signaling pathway, which is crucial for the transcription of inflammatory mediators .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Electron donation from methoxy groups |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Suppression of NF-κB signaling |
| Cytotoxicity | Induces apoptosis in cancer cell lines | Activation of caspase pathways |
Study 1: Antioxidant Activity
In a study assessing various chromene derivatives, it was found that those with methoxy substitutions displayed enhanced antioxidant activity compared to their unsubstituted counterparts. The evaluation utilized DPPH and ABTS assays to measure radical scavenging activity .
Study 2: Anti-inflammatory Mechanisms
A recent investigation focused on the anti-inflammatory properties of related chromene derivatives in a murine model. The results indicated that treatment with these compounds led to a significant reduction in paw edema and inflammatory markers in serum. The study highlighted the role of chromenes in modulating immune responses through NF-κB inhibition .
Research Findings
Research has elucidated several key findings regarding the biological activity of this compound:
- Cell Viability : In cancer cell lines, the compound exhibited cytotoxic effects at micromolar concentrations, leading to increased apoptosis.
- Mechanistic Insights : The compound's action appears to involve modulation of apoptotic pathways through caspase activation and mitochondrial membrane potential changes.
- Synergistic Effects : When combined with other anti-cancer agents, this compound demonstrated synergistic effects, enhancing overall therapeutic efficacy.
Q & A
Q. What synthetic strategies are recommended for preparing 1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the benzene ring via esterification using methyl chloroformate or dimethyl sulfate under basic conditions to introduce the 1,4-dimethyl ester groups .
- Step 2 : Amide coupling at the 2-position. A triazine-based coupling agent (e.g., 2,4,6-trichlorotriazine) can activate the chromene-3-carboxylic acid for nucleophilic attack by the benzene-1,4-dicarboxylate amine derivative. Reaction conditions (45–80°C, 1–24 h) and stoichiometric ratios (1:1–1.5) are critical to minimize side products .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : 1H/13C NMR to verify ester, amide, and chromene moieties. For example, the methyl ester groups typically resonate at δ 3.8–4.0 ppm in 1H NMR, while the chromene carbonyl appears at δ 160–170 ppm in 13C NMR .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .
- X-ray Crystallography : If single crystals are obtained, lattice parameters (e.g., triclinic/tetragonal systems) and hydrogen-bonding patterns can resolve stereochemical ambiguities .
Advanced Research Questions
Q. What challenges arise in optimizing the amide bond formation between the chromene and benzene-dicarboxylate moieties?
Key challenges include:
- Steric Hindrance : The chromene’s methoxy and ketone groups may hinder coupling efficiency. Solutions include using bulky coupling agents (e.g., HATU) or elevated temperatures (60–80°C) .
- Byproduct Formation : Partial hydrolysis of esters or undesired triazine intermediates. Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) and adjust reaction times (1–3 h) .
Q. How can this compound be evaluated for potential antibacterial activity?
- In vitro Assays : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Chromene derivatives exhibit activity via DNA gyrase inhibition .
- Structure-Activity Relationship (SAR) : Modify the methoxy or ester groups and compare bioactivity. For example, replacing methyl esters with ethyl esters may alter membrane permeability .
Q. What role could this compound play in designing metal-organic frameworks (MOFs)?
- Linker Functionalization : The benzene-dicarboxylate backbone can coordinate with metal nodes (e.g., Zn, Cu). The chromene moiety may introduce photoresponsive properties.
- Thiol-Ene Click Chemistry : Modify the ester groups with vinyl or thiol functionalities to enable cross-linking in polymer-MOF composites for gas separation membranes .
Data Analysis and Contradictions
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Polar Solvents : The compound may show limited solubility in water due to ester/amide hydrophobicity but dissolves in DMSO or DMF (1–5 mg/mL).
- Nonpolar Solvents : Partial solubility in ethyl acetate or chloroform, depending on chromene substitution patterns. Pre-saturate solvents with the compound to avoid precipitation .
Q. Why do NMR spectra occasionally show missing or overlapping signals?
- Dynamic Effects : Rotameric equilibria in the amide bond or chromene ring can broaden peaks. Acquire spectra at higher temperatures (e.g., 50°C in DMSO-d6) or use 2D NMR (COSY, HSQC) for resolution .
Methodological Recommendations
Q. What analytical techniques are critical for purity assessment?
Q. How can computational methods aid in studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
